molecular formula C11H15NO2 B14834291 3-(Cyclohexyloxy)pyridin-4-OL

3-(Cyclohexyloxy)pyridin-4-OL

Katalognummer: B14834291
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: SVNBCEMKQMBXQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Cyclohexyloxy)pyridin-4-OL is a heterocyclic compound that belongs to the pyridine family Pyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexyloxy)pyridin-4-OL can be achieved through a multi-component reaction involving alkoxyallenes, nitriles, and carboxylic acids . This method provides a flexible approach to obtaining highly substituted pyridin-4-ol derivatives. The reaction typically involves the use of lithiated alkoxyallenes, which react with nitriles and carboxylic acids under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of palladium-catalyzed processes can further improve the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Cyclohexyloxy)pyridin-4-OL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

3-(Cyclohexyloxy)pyridin-4-OL has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Wirkmechanismus

The mechanism of action of 3-(Cyclohexyloxy)pyridin-4-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Cyclohexyloxy)pyridin-4-OL is unique due to the presence of the cyclohexyloxy group, which enhances its chemical stability and potential for various applications. This structural feature distinguishes it from other pyridin-4-ol derivatives and contributes to its unique reactivity and biological activity .

Eigenschaften

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

3-cyclohexyloxy-1H-pyridin-4-one

InChI

InChI=1S/C11H15NO2/c13-10-6-7-12-8-11(10)14-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,12,13)

InChI-Schlüssel

SVNBCEMKQMBXQN-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)OC2=CNC=CC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.